Oxaydo

Catalog No.
S3314629
CAS No.
52446-25-0
M.F
C17H20ClNO4
M. Wt
337.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Oxaydo

CAS Number

52446-25-0

Product Name

Oxaydo

IUPAC Name

(4R,4aS,7aR,12bS)-4a-hydroxy-9-methoxy-1,2,3,4,5,6,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;hydrochloride

Molecular Formula

C17H20ClNO4

Molecular Weight

337.8 g/mol

InChI

InChI=1S/C17H19NO4.ClH/c1-21-11-3-2-9-8-12-17(20)5-4-10(19)15-16(17,6-7-18-12)13(9)14(11)22-15;/h2-3,12,15,18,20H,4-8H2,1H3;1H/t12-,15+,16+,17-;/m1./s1

InChI Key

IGNAMRAQFUFUMH-KCTCKCTRSA-N

SMILES

COC1=C2C3=C(CC4C5(C3(CCN4)C(O2)C(=O)CC5)O)C=C1.Cl

Canonical SMILES

COC1=C2C3=C(CC4C5(C3(CCN4)C(O2)C(=O)CC5)O)C=C1.Cl

Isomeric SMILES

COC1=C2C3=C(C[C@@H]4[C@]5([C@]3(CCN4)[C@@H](O2)C(=O)CC5)O)C=C1.Cl

Positron Emission Tomography (PET) Imaging:

One of the most widely explored applications of Oxaydo is in PET imaging. FDDA can be labeled with the radioactive isotope fluorine-18 (¹⁸F) to create ¹⁸F-DFDA, which acts as a PET tracer. PET scans using ¹⁸F-DFDA can potentially image hypoxia, a condition where tissues are deprived of oxygen. This is because under hypoxic conditions, cells increase their uptake of fatty acids, and ¹⁸F-DFDA is metabolized similarly to fatty acids within cells. Studies have shown that ¹⁸F-DFDA PET imaging may be useful for assessing tumor hypoxia, which is a characteristic of aggressive tumors and can be a factor in determining treatment options ().

Magnetic Resonance Imaging (MRI) Contrast Agent:

Another area of investigation for Oxaydo is its potential use as a contrast agent for MRI. MRI contrast agents can enhance the contrast between different tissues in MRI scans, making it easier to visualize specific organs or abnormalities. Studies have suggested that Oxaydo may have properties that allow it to act as a T1-weighted MRI contrast agent, potentially improving the visualization of certain tissues (). However, further research is needed to determine the efficacy and safety of Oxaydo for this application.

Oxaydo is a prescription medication that contains oxycodone hydrochloride, a semi-synthetic opioid analgesic. It is primarily used for the management of acute and chronic pain that is severe enough to require an opioid analgesic when alternative treatments are inadequate. Oxaydo is designed to be taken orally and is formulated as a tablet that must be swallowed whole, as it is not amenable to crushing or dissolution. This characteristic helps mitigate the potential for misuse and abuse, a significant concern with opioid medications .

The chemical structure of oxycodone hydrochloride is represented by the formula C18H21NO4C_{18}H_{21}NO_4, and it is derived from the opium alkaloid thebaine. The drug acts on the central nervous system to relieve pain by binding to specific opioid receptors, primarily the mu-opioid receptor, which leads to analgesic effects .

Oxycodone exhibits potent analgesic properties by acting as an agonist at opioid receptors in the central nervous system. Its primary action occurs at the mu-opioid receptor, leading to pain relief through inhibition of pain signal transmission. Additionally, oxycodone affects other systems in the body:

  • Respiratory System: It can cause dose-dependent respiratory depression.
  • Gastrointestinal System: Oxycodone slows gastrointestinal motility, often resulting in constipation.
  • Endocrine System: It may alter hormone levels, such as increasing prolactin and decreasing cortisol and testosterone levels .

The synthesis of oxycodone involves several chemical processes starting from thebaine, an opiate alkaloid. The key steps include:

  • Hydroxylation: Thebaine undergoes hydroxylation at specific positions on its structure.
  • Epoxidation: An epoxy group is introduced through a reaction with an appropriate oxidizing agent.
  • Methylation: Methyl groups are added to achieve the final structure of oxycodone.

These reactions typically require controlled conditions and specific reagents to ensure high yield and purity of the final product .

Oxaydo is primarily used in clinical settings for:

  • Pain Management: Effective for moderate to severe pain management in both acute and chronic conditions.
  • Postoperative Pain Relief: Utilized for pain relief following surgical procedures.
  • Cancer Pain Management: Often prescribed for patients experiencing significant pain due to cancer or its treatment .

Due to its potential for addiction and abuse, Oxaydo is typically prescribed when other non-opioid analgesics have failed or are not tolerated.

Oxaydo has several known interactions with other substances that can influence its efficacy and safety profile:

  • CYP3A4 Inhibitors/Inducers: Co-administration with drugs that inhibit or induce cytochrome P450 3A4 can significantly alter oxycodone plasma concentrations, leading to increased risk of toxicity or reduced efficacy.
  • Central Nervous System Depressants: Concurrent use with benzodiazepines or other CNS depressants can enhance sedative effects and increase the risk of respiratory depression.
  • Naloxone Co-prescription: Patients prescribed Oxaydo are often advised to have naloxone available for emergency treatment of opioid overdose .

Oxaydo shares similarities with several other opioid analgesics but has unique features that distinguish it:

Compound NameChemical StructureUnique Features
OxycodoneC18H21NO4C_{18}H_{21}NO_4Semi-synthetic; effective for severe pain; high abuse potential
MorphineC17H19NO3C_{17}H_{19}NO_3Naturally occurring; strong analgesic; higher risk of dependence
HydrocodoneC18H23NO3C_{18}H_{23}NO_3Often combined with acetaminophen; lower potency than oxycodone
FentanylC22H28N2C_{22}H_{28}N_2Synthetic; extremely potent; used in anesthesia
BuprenorphineC29H41NO4SC_{29}H_{41}NO_4SPartial agonist; lower risk of overdose; used in addiction treatment

Oxaydo’s formulation specifically aims to reduce misuse potential by preventing manipulation (crushing or dissolving), which sets it apart from many other opioids that may be more easily abused .

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

337.1080858 g/mol

Monoisotopic Mass

337.1080858 g/mol

Heavy Atom Count

23

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-19

Explore Compound Types